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molecular formula C12H18N2O3 B8616585 Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate

Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate

Cat. No. B8616585
M. Wt: 238.28 g/mol
InChI Key: HUXQRMZORHNUMI-UHFFFAOYSA-N
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Patent
US09238647B2

Procedure details

To a mixture of methyl 3-[(2-hydroxy-2-methylpropyl)amino]-4-nitrobenzoate (2.69 g, 10.03 mmol) and 10% palladium on carbon (2.13 g, 2.005 mmol, 10%) was added EtOAc (20.0 mL). Reaction was vacuumed and then filled with nitrogen (3×), ending with vacuuming and was then put under a hydrogen balloon. Reaction stirred at ambient temperature for 3 h. Mixture filtered through celite, washing with MeOH. Filtrate concentrated and used without further purification, giving the title compound (2.59 g): LC-MS [M+1]=239.3.
Name
methyl 3-[(2-hydroxy-2-methylpropyl)amino]-4-nitrobenzoate
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:19])([CH3:18])[CH2:3][NH:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1[N+:15]([O-])=O)[C:8]([O:10][CH3:11])=[O:9]>[Pd].CCOC(C)=O>[NH2:15][C:14]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[NH:4][CH2:3][C:2]([OH:1])([CH3:18])[CH3:19]

Inputs

Step One
Name
methyl 3-[(2-hydroxy-2-methylpropyl)amino]-4-nitrobenzoate
Quantity
2.69 g
Type
reactant
Smiles
OC(CNC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-])(C)C
Name
Quantity
2.13 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
ADDITION
Type
ADDITION
Details
filled with nitrogen (3×)
CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
Mixture filtered through celite
WASH
Type
WASH
Details
washing with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate concentrated
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OC)C=C1)NCC(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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